1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid
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Overview
Description
1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound with a molecular weight of 327.34 g/mol This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrazole ring, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, are applicable in its production.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate: Similar in structure but with different functional groups.
N-tert-butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Shares the isoindoline moiety but differs in the pyrazole ring.
Uniqueness
1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
Molecular Formula |
C17H17N3O4 |
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Molecular Weight |
327.33 g/mol |
IUPAC Name |
1-tert-butyl-3-[(1,3-dioxoisoindol-2-yl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H17N3O4/c1-17(2,3)20-8-12(16(23)24)13(18-20)9-19-14(21)10-6-4-5-7-11(10)15(19)22/h4-8H,9H2,1-3H3,(H,23,24) |
InChI Key |
IUVUWZNGFHVGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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